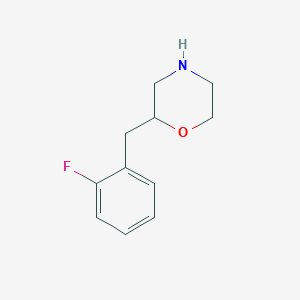
2-(2-Fluorobenzyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorobenzyl)morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorobenzyl)morpholine typically involves the reaction of morpholine with 2-fluorobenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
- Solvent: Anhydrous ethanol or acetonitrile
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluorobenzyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Lithium aluminum hydride in anhydrous ether, reflux
Substitution: Electrophilic reagents like bromine or nitric acid, varying temperatures
Major Products Formed:
Oxidation: N-oxides of this compound
Reduction: Reduced morpholine derivatives
Substitution: Substituted fluorobenzyl derivatives
Scientific Research Applications
2-(2-Fluorobenzyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the development of materials with specific chemical properties, such as corrosion inhibitors and surfactants.
Mechanism of Action
The mechanism of action of 2-(2-Fluorobenzyl)morpholine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The presence of the fluorobenzyl group can enhance its binding affinity and selectivity towards molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
2-(2-Chlorobenzyl)morpholine: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Bromobenzyl)morpholine: Contains a bromine atom in place of fluorine.
2-(2-Methylbenzyl)morpholine: Features a methyl group instead of fluorine.
Comparison: 2-(2-Fluorobenzyl)morpholine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methyl]morpholine |
InChI |
InChI=1S/C11H14FNO/c12-11-4-2-1-3-9(11)7-10-8-13-5-6-14-10/h1-4,10,13H,5-8H2 |
InChI Key |
QDVVZOGDJMSSLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)CC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



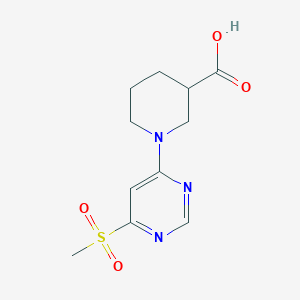
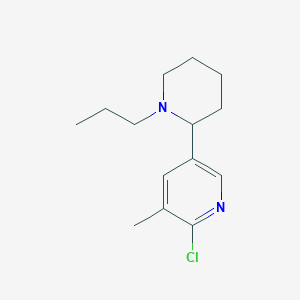
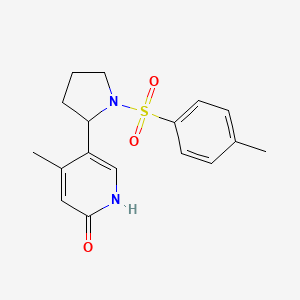
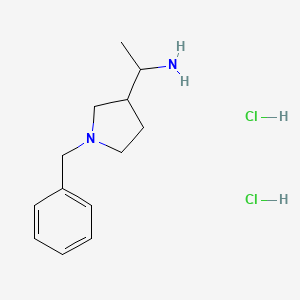

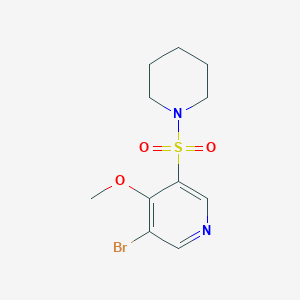


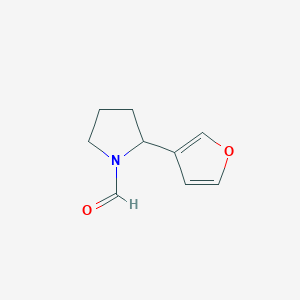
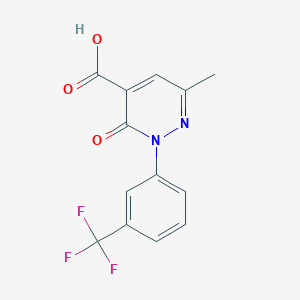
![7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B15058182.png)
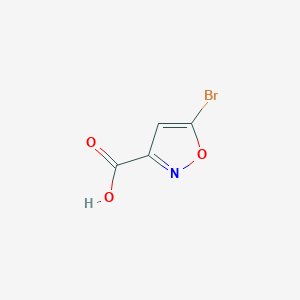
![5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15058203.png)
